molecular formula C15H19NO4S B1408790 4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid CAS No. 1706463-40-2

4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid

Cat. No.: B1408790
CAS No.: 1706463-40-2
M. Wt: 309.4 g/mol
InChI Key: VSEWERIUTZRMAU-UHFFFAOYSA-N
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Description

4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid is a bicyclic compound that has garnered significant interest due to its potential therapeutic applications. This compound is known for its potent inhibition of glutamate transporters, which play a crucial role in the removal of glutamate from the synaptic cleft.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tosyl-4-azabicyclo[510]octane-8-carboxylic acid typically involves the construction of the azabicyclo[51One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is then modified to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting glutamate transporters, which has implications in neurobiology.

    Medicine: Potential therapeutic applications in treating neurological disorders due to its effect on glutamate transport.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid involves the inhibition of glutamate transporters. By blocking these transporters, the compound prevents the removal of glutamate from the synaptic cleft, leading to increased glutamate levels. This mechanism is particularly relevant in the context of neurological research, where glutamate plays a critical role in synaptic transmission and plasticity.

Comparison with Similar Compounds

Similar Compounds

    4-Azabicyclo[5.1.0]octane-8-carboxylic acid: Lacks the tosyl group but shares the core bicyclic structure.

    4-Tosyl-4-azabicyclo[3.2.1]octane-8-carboxylic acid: Similar structure with a different bicyclic framework.

Uniqueness

4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid is unique due to its specific combination of the tosyl group and the azabicyclo[5.1.0]octane scaffold. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-10-2-4-11(5-3-10)21(19,20)16-8-6-12-13(7-9-16)14(12)15(17)18/h2-5,12-14H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEWERIUTZRMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C3C(=O)O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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